1,1-Dimethylhydrazine hydrochloride (CAS 593-82-8) is a high-purity (>98.0%) crystalline solid salt of unsymmetrical dimethylhydrazine (UDMH). Functioning as a critical N,N-dimethylating agent and heterocycle building block, this hydrochloride salt provides a stable, water-soluble alternative to its highly reactive freebase counterpart . With a melting point of 87.0–90.0 °C, the compound allows for precise stoichiometric handling in pharmaceutical and agrochemical synthesis, delivering the essential N,N-dimethyl structural motif without the severe volatility and flammability constraints associated with liquid hydrazines[1].
Procurement of 1,1-dimethylhydrazine (UDMH) freebase as a generic substitute introduces severe logistical and safety barriers that compromise process scalability. UDMH freebase is a highly volatile liquid with a boiling point of 63.9 °C, a flash point of -15 °C, and an exceptionally broad flammability range (2% to 95% in air) . Its high vapor pressure (157 mmHg at 25 °C) creates acute inhalation hazards and rapid evaporative losses during transfer, making accurate molar dosing nearly impossible in standard laboratory settings [1]. Substituting with the freebase requires specialized explosion-proof containment, stringent vapor suppression, and complex shipping logistics, whereas the hydrochloride salt bypasses these issues entirely by remaining a stable, non-volatile solid at room temperature .
The physical state of the reagent dictates the required engineering controls during synthesis. UDMH freebase exhibits a vapor pressure of 157 mmHg at 25 °C, acting as a severe inhalation hazard and fuming liquid. In contrast, 1,1-dimethylhydrazine hydrochloride is a crystalline solid with negligible vapor pressure under ambient conditions, effectively eliminating evaporative losses and the need for extreme vapor suppression protocols .
| Evidence Dimension | Vapor pressure at 25 °C |
| Target Compound Data | Negligible (Solid state) |
| Comparator Or Baseline | 157 mmHg (UDMH freebase) |
| Quantified Difference | >99% reduction in volatility |
| Conditions | Standard laboratory handling (25 °C, 1 atm) |
Eliminates the need for specialized vapor containment and reduces acute inhalation toxicity risks during procurement and scale-up.
UDMH freebase is a highly reactive rocket propellant with a flash point of -15 °C and an autoignition temperature of 249 °C, capable of spontaneous ignition upon contact with oxidizers . 1,1-Dimethylhydrazine hydrochloride completely neutralizes this flammability risk; as a stable hydrochloride salt, it does not possess a flash point and will not form explosive vapor-air mixtures (which occur between 2% and 95% for the freebase) [1].
| Evidence Dimension | Flash point and explosive limits |
| Target Compound Data | Non-flammable solid salt |
| Comparator Or Baseline | Flash point -15 °C, LEL 2% / UEL 95% (UDMH freebase) |
| Quantified Difference | Complete elimination of ambient flash point and vapor explosion risk |
| Conditions | Ambient storage and atmospheric exposure |
Drastically lowers facility insurance costs, shipping restrictions, and the need for explosion-proof storage infrastructure.
Achieving reproducible yields in heterocycle synthesis requires exact molar equivalents of the hydrazine precursor. The rapid evaporation and atmospheric oxidation of UDMH freebase lead to variable reagent concentrations, degrading batch-to-batch reproducibility [1]. The hydrochloride salt, maintained at >98.0% purity as a stable powder, allows for precise gravimetric weighing (±0.1 mg) and can be quantitatively neutralized in situ using mild bases (e.g., triethylamine) to release the active species exactly when required .
| Evidence Dimension | Dosing precision and atmospheric stability |
| Target Compound Data | Exact gravimetric weighing of >98.0% pure stable solid |
| Comparator Or Baseline | Variable concentration due to rapid evaporation and oxidation (UDMH freebase) |
| Quantified Difference | Enables precise stoichiometric control vs. unpredictable molar equivalents |
| Conditions | Bench-scale weighing and reactor charging |
Ensures high-yield, reproducible batch-to-batch synthesis of APIs without relying on unstable, degrading liquid reagents.
The precise stoichiometric control afforded by the solid hydrochloride salt makes it a highly reliable precursor for synthesizing N,N-dimethylhydrazones and complex pyrazole-based active pharmaceutical ingredients (APIs), where exact molar equivalents are required to prevent side reactions .
By utilizing 1,1-dimethylhydrazine hydrochloride, chemists can perform controlled in situ neutralization with mild bases. This releases the highly reactive freebase directly into the reaction mixture, avoiding the handling, transfer, and atmospheric degradation of the liquid freebase during sensitive cyclization steps .
The compound is utilized in the synthesis of specialized drug candidates, including precursors for CDK4/6 inhibitors and EGFR-targeting molecules, where the stable, gravimetrically precise incorporation of the N,N-dimethylhydrazine motif is critical for binding affinity and downstream signaling inhibition .
Acute Toxic;Irritant;Health Hazard;Environmental Hazard